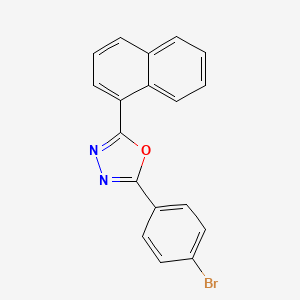

2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole

Description

Chemical Identity and Nomenclature

This compound belongs to the family of 1,3,4-oxadiazole heterocycles, which are five-membered aromatic rings containing one oxygen atom and two nitrogen atoms in specific positions. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 2-(4-bromophenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole. Alternative naming systems have been employed in various chemical databases, including the Chemical Abstracts Service registry number 68047-37-0, which serves as the primary identifier for this compound in chemical literature.

The molecular structure exhibits a central 1,3,4-oxadiazole ring system substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a 1-naphthyl moiety. This substitution pattern creates a highly conjugated system that extends across all three aromatic components, resulting in enhanced electronic delocalization and improved optical properties. The presence of the bromine atom introduces significant electronegativity differences within the molecular framework, creating a permanent dipole moment that influences both the physical properties and chemical reactivity of the compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₁BrN₂O | |

| Molecular Weight | 351.2 g/mol | |

| Chemical Abstracts Service Number | 68047-37-0 | |

| Melting Point | 146-147°C | |

| Physical State | Solid |

The compound demonstrates excellent solubility characteristics in common organic solvents, particularly in dichloromethane, chloroform, and tetrahydrofuran, which facilitates its incorporation into various synthetic procedures and processing techniques. Spectroscopic characterization reveals distinct absorption bands in the ultraviolet-visible region, with maximum absorption wavelengths typically occurring between 300-350 nanometers due to π-π* transitions within the extended conjugated system.

Historical Context in Heterocyclic Chemistry

The development of 1,3,4-oxadiazole chemistry traces its origins to the late nineteenth century, with significant acceleration in research activity occurring throughout the twentieth century. The 1,3,4-oxadiazole heterocycle was first discovered and characterized by early organic chemists who recognized its potential as a versatile building block for complex molecular architectures. Historical development of oxadiazole chemistry gained substantial momentum during the 1940s when researchers began systematic investigations into the biological and materials properties of these heterocyclic systems.

The specific compound this compound emerged from more recent research efforts focused on developing advanced materials for electronic applications. Scientific literature from the early 2000s documented the first systematic syntheses of naphthalene-substituted oxadiazoles, with particular emphasis on their potential applications in organic light-emitting diodes and electron transport materials. These early investigations established the fundamental synthetic methodologies and characterized the basic photophysical properties that would later drive extensive research into this class of compounds.

Research trends in oxadiazole chemistry have demonstrated exponential growth since the year 2000, with particular emphasis on developing new synthetic methodologies and exploring applications in diverse scientific fields. The increasing interest in 1,3,4-oxadiazole derivatives stems from their remarkable chemical stability, tunable electronic properties, and compatibility with modern manufacturing processes. Advanced synthetic techniques developed during the past two decades have enabled precise control over substitution patterns and molecular architectures, leading to the discovery of compounds with exceptional performance characteristics.

The historical progression of heterocyclic chemistry research has revealed that 1,3,4-oxadiazoles possess unique bioisosteric properties, making them valuable alternatives to traditional organic functional groups in various applications. This recognition has driven extensive investigations into structure-activity relationships and has led to the development of sophisticated theoretical models for predicting the properties of new oxadiazole derivatives. Contemporary research continues to build upon these historical foundations, with current investigations focusing on advanced applications in organic electronics, photovoltaic devices, and high-performance materials.

Significance in Materials Science and Organic Electronics

This compound has established itself as a critical component in the advancement of organic electronics and materials science applications. The compound exhibits exceptional electron transport properties, making it particularly valuable as an electron transport layer material in organic light-emitting diodes. Research investigations have demonstrated that this specific molecular architecture provides optimal energy level alignment with commonly used phosphorescent emitters, resulting in improved device efficiency and operational stability.

The incorporation of both bromophenyl and naphthyl substituents creates a unique electronic structure that enables efficient charge injection and transport while maintaining excellent thermal and photochemical stability. Studies utilizing advanced spectroscopic techniques have revealed that the compound exhibits strong fluorescence characteristics with emission wavelengths that can be precisely tuned through structural modifications. These properties make it an ideal candidate for applications in high-performance display technologies and solid-state lighting systems.

Materials science applications extend beyond traditional electronics to include advanced polymer systems and composite materials. The compound serves as an effective building block for synthesizing specialized polymers with enhanced thermal and mechanical properties, particularly in applications requiring high-temperature stability and chemical resistance. Research has demonstrated that incorporation of this oxadiazole derivative into polymer matrices results in materials with improved dielectric properties and reduced thermal expansion coefficients.

Contemporary research in organic electronics has identified this compound as particularly effective in phosphorescent organic light-emitting diode applications, where maximum brightness values exceeding 43,000 candelas per square meter have been achieved. The exceptional performance characteristics result from optimal spectral matching between the compound's photophysical properties and the absorption spectra of commonly used iridium-based phosphorescent emitters. These findings have established the compound as a benchmark material for evaluating the performance of new electron transport systems.

Advanced materials applications continue to emerge from ongoing research investigations, with particular focus on developing next-generation electronic devices with improved efficiency and reduced environmental impact. The compound's compatibility with solution-based processing techniques makes it particularly attractive for large-scale manufacturing applications, where cost-effective production methods are essential for commercial viability. Future research directions are expected to explore additional applications in photovoltaic devices, organic field-effect transistors, and specialized sensing systems.

Properties

IUPAC Name |

2-(4-bromophenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O/c19-14-10-8-13(9-11-14)17-20-21-18(22-17)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEIYIPOCFGTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218222 | |

| Record name | 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68047-37-0 | |

| Record name | 2-(4-Bromophenyl)-5-(1-naphthalenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68047-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-BROMOPHENYL)-5-(1-NAPHTHYL)-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FS9B9SGX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole (CAS Number: 68047-37-0) is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by case studies, experimental findings, and relevant data tables.

- Molecular Formula: C₁₈H₁₁BrN₂O

- Melting Point: 146–149 °C

- IUPAC Name: 2-(4-bromophenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole core is known for its electron-withdrawing properties, which enhance the compound's reactivity and affinity for biological receptors. This compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cascade initiation.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies: In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The IC₅₀ values reported for these compounds were in the micromolar range, indicating potent activity against these cell lines .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| U-937 | 2.41 | Caspase activation leading to cell death |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

- Minimum Inhibitory Concentration (MIC): Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, MIC values were found to be as low as 0.22 µg/mL against Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.35 |

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted the anticancer potential of oxadiazole derivatives. The research indicated that modifications to the oxadiazole structure could enhance cytotoxicity against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The study found that compounds with electron-withdrawing groups demonstrated increased potency compared to their counterparts .

Case Study 2: Antimicrobial Properties

In a comparative study on various oxadiazole derivatives, it was noted that compounds containing the bromophenyl moiety exhibited superior antimicrobial properties against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Organic Electronics

One of the most prominent applications of 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole is in the field of organic electronics. This compound has been studied for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : Due to its luminescent properties, it can serve as an emissive layer in OLEDs, enhancing their efficiency and color range.

- Organic Photovoltaics (OPVs) : The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells.

Case Study: OLED Efficiency

Research has shown that incorporating oxadiazole derivatives like this compound into OLED structures can significantly improve device performance. For instance, devices utilizing this compound exhibited higher brightness and better color purity compared to those without it .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies suggest that oxadiazole derivatives possess cytotoxic properties against various cancer cell lines. The incorporation of bromine and naphthyl groups may enhance these effects.

Case Study: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant antiproliferative activity against human cancer cell lines. The presence of the naphthyl group in particular was noted to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .

Material Science

The compound also finds applications in material science:

- Fluorescent Materials : Its fluorescent properties make it suitable for use in sensors and imaging applications.

- Polymer Additives : It can be used as an additive in polymers to impart specific optical properties.

Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Electronics | OLEDs | Enhanced efficiency and color range |

| OPVs | Improved light absorption and conversion | |

| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cells |

| Material Science | Fluorescent materials | Suitable for sensors and imaging |

| Polymer additives | Enhanced optical properties |

Preparation Methods

Cyclization of Hydrazides with Acid Derivatives Using Phosphorus Oxychloride

One of the most common and efficient methods to prepare 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration reaction of acyl hydrazides with carboxylic acids or their derivatives in the presence of phosphorus oxychloride (POCl₃).

-

- The hydrazide precursor (derived from the corresponding acid hydrazide of 1-naphthylcarboxylic acid) is reacted with 4-bromobenzoic acid or its derivatives.

- The mixture is refluxed in phosphorus oxychloride for several hours (typically 3–5 hours).

- After completion, the reaction mixture is cooled and poured onto crushed ice.

- Neutralization with sodium bicarbonate solution precipitates the oxadiazole product.

- The solid is filtered, washed, dried, and recrystallized from methanol or ethanol to yield the pure 2-(4-bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole.

-

- This method provides moderate to good yields (often 60–80%).

- The reaction conditions are relatively harsh due to the use of POCl₃ but are well-established for oxadiazole synthesis.

- The method is versatile and allows substitution variation at the aryl groups.

| Step | Conditions | Outcome |

|---|---|---|

| Hydrazide + 4-bromobenzoic acid | Reflux in POCl₃, 3–5 h | Cyclization to oxadiazole ring |

| Work-up | Ice quench, neutralize with NaHCO₃ | Precipitation of product |

| Purification | Recrystallization from methanol | Pure this compound |

This approach is supported by literature on similar oxadiazole derivatives synthesis, as seen in related compounds such as 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and others.

One-Pot Synthesis via Hydrazide and Acid Chloride Coupling in Organic Solvents

An alternative, more streamlined approach involves the reaction of aryl hydrazides with acid chlorides or activated carboxylic acid derivatives in organic solvents, sometimes under mild heating or reflux.

-

- The 1-naphthyl hydrazide is reacted with 4-bromobenzoyl chloride or equivalent activated acid derivative.

- The reaction is carried out in solvents such as dichloromethane, ethanol, or dimethylformamide.

- Triethylamine or other bases may be added to scavenge generated HCl.

- After stirring at room temperature or mild heating overnight, the solvent is evaporated.

- The crude product is extracted, washed, and recrystallized.

-

- Milder reaction conditions compared to POCl₃.

- Avoids the use of corrosive phosphorus oxychloride.

- Amenable to scale-up and functional group tolerance.

| Reagents | Solvent | Conditions | Yield (%) | Purification |

|---|---|---|---|---|

| 1-naphthyl hydrazide + 4-bromobenzoyl chloride | DCM or DMF | RT, overnight stirring | 65–80 | Recrystallization from ethanol |

This method is analogous to the preparation of other 1,3,4-oxadiazole derivatives reported in the literature.

Electrochemical Synthesis Approach

A less conventional but environmentally friendly method involves electrochemical oxidation of semicarbazones derived from aldehydes and hydrazides.

-

- Semicarbazone intermediates are prepared from 4-bromobenzaldehyde and hydrazides.

- Electrooxidation at a platinum anode in acetic acid solution facilitates cyclization to the oxadiazole ring.

- This method avoids harsh dehydrating agents and can be performed under mild conditions.

-

- Requires electrochemical setup.

- May have limited substrate scope.

- Less commonly applied for bulky substituents like 1-naphthyl.

This method has been demonstrated for similar 2-amino-5-substituted 1,3,4-oxadiazoles but is less documented for 2-(4-bromophenyl)-5-(1-naphthyl) derivatives.

One-Pot Synthesis with Subsequent C–H Arylation

Recent advances include a one-pot synthesis of 1,3,4-oxadiazoles followed by direct C–H arylation to introduce aryl substituents.

-

- Initial cyclization to form the oxadiazole ring from hydrazide and acid derivatives.

- Followed in the same pot by palladium-catalyzed C–H arylation with aryl iodides.

- This method allows streamlined synthesis of 2,5-disubstituted oxadiazoles with high efficiency.

-

- Could be adapted for the synthesis of this compound by selecting appropriate aryl iodides.

- Provides a modern, catalytic alternative to classical methods.

| Step | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxadiazole formation | POCl₃ or dehydrating agent | High | Standard cyclization |

| C–H Arylation | Pd catalyst, aryl iodide, base | Moderate to high | One-pot, streamlined process |

This method is described in recent synthetic organic chemistry literature and offers a promising route for complex oxadiazole derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with POCl₃ | Hydrazide + 4-bromobenzoic acid | Reflux in POCl₃, 3–5 h | Well-established, high yield | 60–80 | Requires harsh reagents |

| Acid chloride coupling in organic solvent | Hydrazide + 4-bromobenzoyl chloride | Room temp or mild heating | Milder conditions, scalable | 65–80 | Base needed to neutralize HCl |

| Electrochemical oxidation | Semicarbazone intermediates | Electrolysis in acetic acid | Green method, mild conditions | Variable | Less common, requires setup |

| One-pot synthesis + C–H arylation | Hydrazide + acid + aryl iodide | Pd catalyst, one-pot | Streamlined, catalytic | Moderate to high | Modern synthetic approach |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole?

The synthesis typically involves cyclization reactions of hydrazide precursors or coupling of bromophenyl and naphthyl moieties. For example, similar 1,3,4-oxadiazoles are synthesized via condensation of carboxylic acid hydrazides with appropriate carbonyl compounds, followed by cyclization using reagents like POCl₃ or PCl₅ . Optimization of reaction conditions (e.g., solvent, temperature) is critical to achieve yields >75%, as demonstrated in the synthesis of related oxadiazole derivatives with bromophenyl substituents .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and purity. For instance, aromatic protons in bromophenyl groups resonate at δ 7.2–7.8 ppm, while naphthyl protons appear as multiplet signals .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₂BrN₂O: 359.02) .

- X-ray crystallography : Resolves crystal packing and bond angles, as shown for structurally analogous oxadiazoles .

Q. What are the primary applications of this compound in material science?

Oxadiazoles with bromophenyl and aromatic substituents are used in organic electronics, such as scintillators (e.g., B-PBD derivatives in radiation detection) and OLEDs due to their electron-transport properties . The bromine atom enhances electron-withdrawing effects, improving charge mobility in thin-film devices .

Advanced Research Questions

Q. How can molecular docking predict the bioactivity of this compound against specific biological targets?

Molecular docking studies, such as those performed with the succinate dehydrogenase (SDH) enzyme (PDB: 2FBW) , can model interactions between the oxadiazole core and target proteins. For example, the bromophenyl group may form halogen bonds with Arg residues, while the naphthyl moiety engages in π-π stacking with hydrophobic pockets . Such simulations guide rational design of derivatives with enhanced binding affinity.

Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise from bioavailability or metabolic stability issues. Strategies include:

- Pharmacokinetic profiling : Assess logP (lipophilicity) to optimize absorption. Bromophenyl derivatives typically exhibit logP >3, requiring formulation adjustments .

- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites that may reduce efficacy .

- Dose-response optimization : In anti-inflammatory studies, doses of 20–60 mg/kg in rodent models balance efficacy and toxicity .

Q. How do substituents (bromophenyl, naphthyl) influence electronic properties in optoelectronic applications?

The bromophenyl group increases electron deficiency, lowering the LUMO energy (e.g., to ~2.4 eV), which enhances electron injection in OLEDs . The naphthyl group extends conjugation, red-shifting emission wavelengths. Computational studies (DFT) can quantify these effects, correlating substituent electronegativity with charge-transfer efficiency .

Q. What experimental controls are critical when evaluating this compound’s fungicidal/herbicidal activity?

- Positive controls : Compare with commercial fungicides (e.g., penthiopyrad) at 50 μg/mL to validate assay sensitivity .

- Negative controls : Include solvent-only treatments to rule out non-specific effects.

- Replicates : Use ≥3 biological replicates for statistical significance, as demonstrated in studies showing >50% inhibition against Sclerotinia sclerotiorum .

Data Contradiction Analysis

Q. How should researchers address conflicting results in anti-inflammatory activity across studies?

Contradictions may stem from assay variability (e.g., carrageenan-induced edema vs. COX-2 inhibition assays). Mitigation strategies:

- Standardize protocols : Adopt OECD guidelines for inflammation models.

- Validate via multiple assays : For example, compounds showing 59.5–61.9% activity in paw edema models should also be tested in COX-2 enzymatic assays .

- Control batch variability : Ensure synthetic batches are >95% pure via HPLC .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.